4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol
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Overview
Description
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol is a chemical compound with the molecular formula C8H12F3N3O and a molecular weight of 223.2 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature and is stored under standard conditions .
Preparation Methods
The synthesis of 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol involves multiple steps. One common method includes the reaction of trifluoroacetone with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and is conducted in a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biochemical pathways . The imidazole ring is known to interact with metal ions and other cofactors, further influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol include:
4-amino-1,1,1-trifluoro-2-(1H-imidazol-2-yl)butan-2-ol: Lacks the methyl group on the imidazole ring, which may affect its binding properties.
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol: Has a shorter carbon chain, influencing its solubility and reactivity.
4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)pentan-2-ol: Contains a longer carbon chain, which may enhance its hydrophobic interactions.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(1-methylimidazol-2-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3O/c1-14-5-4-13-6(14)7(15,2-3-12)8(9,10)11/h4-5,15H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEKIPLBGOZGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CCN)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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